molecular formula C19H35NO4 B14336107 methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate

methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate

Cat. No.: B14336107
M. Wt: 341.5 g/mol
InChI Key: MKKVNQWWAHTNIW-ISLYRVAYSA-N
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Description

Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate is an organic compound with a complex structure that includes a hydroxy group, a nitroso group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate typically involves a multi-step process. One common method includes the esterification of a suitable precursor, followed by the introduction of the nitroso group through a nitrosation reaction. The hydroxy group can be introduced via selective hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and nitrosation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular processes. The ester and hydroxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate can be compared with similar compounds such as:

    Methyl (E)-3-hydroxy-2-nitrosohexadec-2-enoate: Similar structure but with a shorter carbon chain.

    Methyl (E)-3-hydroxy-2-nitrosododec-2-enoate: Similar structure but with a different carbon chain length.

    Methyl (E)-3-hydroxy-2-nitrosobut-2-enoate: Similar functional groups but with a much shorter carbon chain.

Properties

Molecular Formula

C19H35NO4

Molecular Weight

341.5 g/mol

IUPAC Name

methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate

InChI

InChI=1S/C19H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(20-23)19(22)24-2/h21H,3-16H2,1-2H3/b18-17+

InChI Key

MKKVNQWWAHTNIW-ISLYRVAYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C(=C(/C(=O)OC)\N=O)/O

Canonical SMILES

CCCCCCCCCCCCCCCC(=C(C(=O)OC)N=O)O

Origin of Product

United States

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